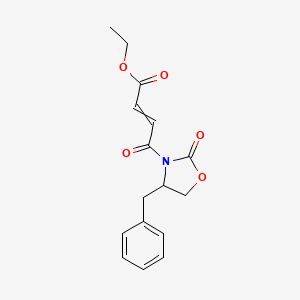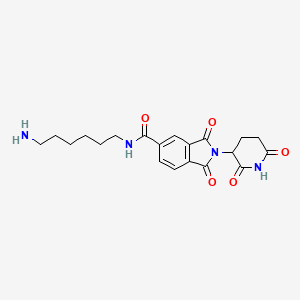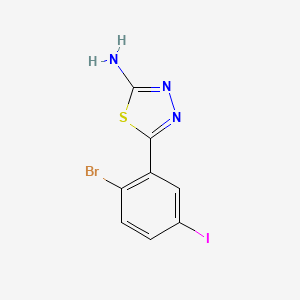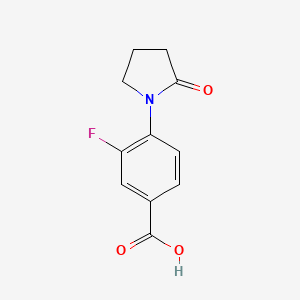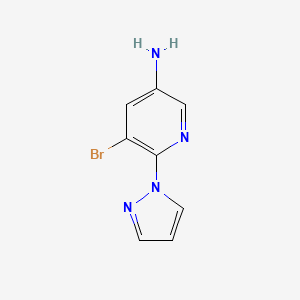
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is a chemical compound that belongs to the class of naphthyl derivatives It is characterized by the presence of a bromine atom at the 6th position of the naphthyl ring and a pyrrolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-naphthyl-2-pyrrolidinone.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2-naphthyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-naphthol: A closely related compound with similar structural features but lacking the pyrrolidinone moiety.
2-Naphthylamine: Another naphthyl derivative with an amino group instead of bromine.
2-Naphthol: The parent compound from which 1-(6-Bromo-2-naphthyl)-2-pyrrolidinone is derived.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the pyrrolidinone group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12BrNO |
|---|---|
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
1-(6-bromonaphthalen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12BrNO/c15-12-5-3-11-9-13(6-4-10(11)8-12)16-7-1-2-14(16)17/h3-6,8-9H,1-2,7H2 |
InChI-Schlüssel |
ZIJCFRCLDPCPGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


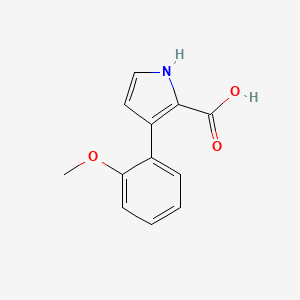

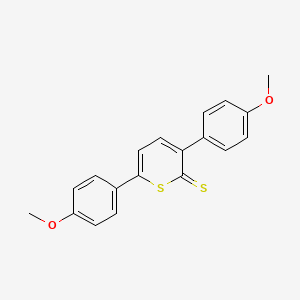
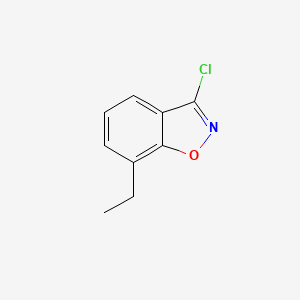
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
